(1H-Indol-3-yl)(6-(trifluoromethyl)pyridin-2-yl)methanone
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Overview
Description
PY109, also known as Isoindole Yellow, is a synthetic organic pigment belonging to the isoindolinone class. This pigment is widely used in various applications due to its vibrant yellow color and excellent stability. It was developed in 1946 and became commercially available in the 1960s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PY109 involves the condensation of phthalic anhydride with primary amines, followed by cyclization to form the isoindolinone structure. The reaction typically requires an acidic catalyst and elevated temperatures to facilitate the formation of the pigment .
Industrial Production Methods
In industrial settings, the production of PY109 is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents and catalysts to optimize the reaction rate and product quality .
Chemical Reactions Analysis
Types of Reactions
PY109 undergoes various chemical reactions, including:
Oxidation: PY109 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: PY109 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amine derivatives .
Scientific Research Applications
PY109 has a wide range of scientific research applications, including:
Chemistry: Used as a pigment in various chemical formulations and as a marker in analytical techniques.
Biology: Employed in biological staining and imaging due to its vibrant color.
Medicine: Investigated for its potential therapeutic effects, particularly as an aryl hydrocarbon receptor agonist.
Industry: Utilized in the production of paints, coatings, and plastics due to its stability and color properties
Mechanism of Action
PY109 exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. As an agonist, it binds to the receptor and activates it, leading to the modulation of various cellular pathways. This interaction influences gene expression and can have significant biological effects, particularly in the context of immune modulation and inflammation .
Comparison with Similar Compounds
Similar Compounds
PY110: Another isoindolinone pigment with similar color properties but different stability and application profiles.
PY150: A pigment with a different chemical structure but similar yellow color.
PY42: An inorganic pigment with distinct chemical properties but used in similar applications
Uniqueness of PY109
PY109 stands out due to its excellent stability, vibrant color, and versatility in various applications. Its ability to act as an aryl hydrocarbon receptor agonist also adds to its uniqueness, making it a valuable compound in both scientific research and industrial applications .
Properties
Molecular Formula |
C15H9F3N2O |
---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
1H-indol-3-yl-[6-(trifluoromethyl)pyridin-2-yl]methanone |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)13-7-3-6-12(20-13)14(21)10-8-19-11-5-2-1-4-9(10)11/h1-8,19H |
InChI Key |
LANJLFOCGPBZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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